Dodecamethylcyclohexasilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding
Dodecamethylcyclohexasilane: A Comprehensive Technical Guide to its Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecamethylcyclohexasilane, with the chemical formula Si₆(CH₃)₁₂, is a fascinating organosilicon compound that serves as a fundamental model for understanding the chemistry of cyclopolysilanes.[1] This saturated, cyclic molecule, composed of a six-membered ring of silicon atoms each bearing two methyl groups, is a colorless solid with a melting point of 254–257 °C and a density of 0.988 g/cm³.[1] Its well-defined structure and relative stability have made it a cornerstone in the study of polysilane chemistry, offering insights into the unique electronic and conformational properties of silicon-silicon bonds. This guide provides an in-depth exploration of the chemical structure, bonding, conformational dynamics, and synthesis of dodecamethylcyclohexasilane, tailored for professionals in chemical research and development.
Molecular Structure and Conformational Analysis
The molecular architecture of dodecamethylcyclohexasilane is defined by its central Si₆ ring. X-ray crystallography has unequivocally confirmed that the most stable conformation of this ring is a chair form, analogous to cyclohexane.[1] This arrangement minimizes steric hindrance between the bulky methyl groups and alleviates ring strain.
Conformational Isomers
While the chair conformation is the ground state, dodecamethylcyclohexasilane is a dynamic molecule that can adopt other, higher-energy conformations. Computational studies employing Density Functional Theory (DFT) have identified three unique minima on the potential energy surface: the chair, twist, and boat conformations.[2]
The relative energies, corrected for zero-point vibrations, indicate that the twist conformer is 7.8 kJ/mol and the boat conformer is 11.4 kJ/mol less stable than the chair form.[2] The interconversion between these conformers proceeds through transition states, such as a half-chair conformation connecting the chair and twist forms.[2] This dynamic behavior has been experimentally corroborated by solution Raman spectroscopy, where at temperatures above -40°C, a shoulder corresponding to the twist conformer appears on the symmetric Si-Si ring breathing vibration.[2]
| Conformer | Relative Energy (kJ/mol) |
| Chair | 0.0 |
| Twist | 7.8 |
| Boat | 11.4 |
Data from DFT calculations.[2]
The preference for the chair conformation is primarily driven by the minimization of steric interactions. In substituted cyclohexanes, bulky groups favor the equatorial position to avoid 1,3-diaxial strain.[3][4] Similarly, in dodecamethylcyclohexasilane, the methyl groups are arranged in axial and equatorial positions in the chair conformation, achieving a staggered arrangement that minimizes repulsive forces.
Chemical Bonding
The bonding in dodecamethylcyclohexasilane is characterized by two main types of covalent bonds: silicon-silicon (Si-Si) and silicon-carbon (Si-C).
Silicon-Silicon (Si-Si) Bonds
The Si-Si single bonds forming the cyclohexasilane ring are a key feature of this molecule. These are non-polarized sigma (σ) bonds with a mean bond dissociation energy of approximately 300 kJ/mol.[5] Compared to the more familiar carbon-carbon bond (approx. 334 kJ/mol), the Si-Si bond is weaker and longer (Si-Si bond length is ~234 pm vs. C-C bond length of ~154 pm).[5][6] This weaker bond makes polysilanes susceptible to cleavage under certain conditions. The electronic properties of the Si-Si σ-bonds give rise to interesting phenomena, such as σ-electron delocalization, which is responsible for the unique photophysical properties of larger polysilane systems.
Silicon-Carbon (Si-C) Bonds
The twelve silicon-carbon bonds connect the methyl groups to the silicon ring. The C-Si bond is longer and weaker than a C-C bond.[6] Due to the difference in electronegativity between carbon (2.55) and silicon (1.90), the Si-C bond is polarized towards the carbon atom.[6]
| Bond | Bond Length (pm) | Approximate Bond Strength (kJ/mol) |
| Si-Si | 234 | 196-300 |
| Si-C | 186 | 314 |
| C-C | 154 | 334 |
General bond parameters for organosilicon compounds.[5][6]
Synthesis of Dodecamethylcyclohexasilane
Dodecamethylcyclohexasilane is most commonly synthesized via the reductive coupling of dimethyldichlorosilane ((CH₃)₂SiCl₂) with an alkali metal. This Wurtz-type reaction is a foundational method in organosilicon chemistry.
Experimental Protocol: Synthesis from Dimethyldichlorosilane and Lithium
A convenient and high-yield synthesis of dodecamethylcyclohexasilane involves the reaction of dimethyldichlorosilane with lithium metal in tetrahydrofuran (THF).[7]
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Lithium (Li) metal
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexane
-
Nitrogen gas (N₂)
Procedure:
-
To a stirred mixture of lithium metal (1.6 g) in anhydrous THF (110 ml) at 0 °C under a nitrogen atmosphere, slowly add a solution of dimethyldichlorosilane (13 g) in THF (40 ml) over a period of 1 hour.[7]
-
Maintain the reaction mixture at 0 °C with continuous stirring for an additional 2 hours.[7]
-
Allow the reaction to warm to room temperature and leave it overnight.[7]
-
Add cyclohexane (100 ml) to the reaction mixture and filter to remove the precipitated lithium chloride.[7]
-
Remove the THF and cyclohexane solvents under reduced pressure.[7]
-
Extract the residue with an additional 100 ml of cyclohexane.[7]
-
Filter the extract and evaporate the solvent to obtain crude dodecamethylcyclohexasilane.[7]
-
The crude product can be further purified by recrystallization. This method can yield up to 80% of the purified product.[7]
This reaction also produces polydimethylsilylene and decamethylcyclopentasilane as byproducts.[1]
Spectroscopic Characterization
A variety of spectroscopic techniques are employed to confirm the structure and purity of dodecamethylcyclohexasilane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ²⁹Si NMR are crucial for structural elucidation. The ¹H NMR spectrum typically shows a single sharp resonance for the chemically equivalent methyl protons. Similarly, the ¹³C NMR spectrum exhibits a single peak for the methyl carbons. The ²⁹Si NMR spectrum provides direct evidence for the silicon backbone.[8]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak at m/z = 348 confirms the chemical formula C₁₂H₃₆Si₆.[8][9]
-
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of the molecule, including the characteristic Si-Si and Si-C stretching and bending frequencies. As mentioned earlier, Raman spectroscopy has been instrumental in studying the conformational dynamics of dodecamethylcyclohexasilane in solution.[2]
Conclusion
Dodecamethylcyclohexasilane stands as a pivotal molecule in the field of organosilicon chemistry. Its well-defined chair conformation, coupled with the presence of higher-energy twist and boat isomers, provides a rich platform for studying the conformational analysis of non-carbon six-membered rings. The nature of its Si-Si and Si-C bonds offers fundamental insights into the properties of polysilanes, which are materials with potential applications in electronics and ceramics. The straightforward synthesis of dodecamethylcyclohexasilane ensures its accessibility for further research into the fascinating world of silicon-based molecules.
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Baeyer's Strain Theory #cyclohexane #isomerism #Confermers. (2022). In YouTube. Retrieved from [Link]
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